Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate
Overview
Description
Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and cyanomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, primary amines, and substituted morpholine derivatives .
Scientific Research Applications
Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-cyanomorpholine-4-carboxylate
- 2-Cyanomethyl-morpholine-4-carboxylic acid tert-butyl ester
- 4-Morpholinecarboxylic acid, 2-(cyanomethyl)-, 1,1-dimethylethyl ester
Uniqueness
Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interactions with other molecules and making it a valuable compound in various research applications .
Biological Activity
Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a morpholine ring and a cyanomethyl group, contributes to its diverse biological activities. This article explores its chemical properties, biological interactions, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : Approximately 226.276 g/mol
- Structure : The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom, along with a tert-butyl group and a carboxylate functional group.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that morpholine derivatives, including this compound, possess antimicrobial activity against various pathogens. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, with promising results indicating potential as an antimicrobial agent.
- Enzyme Interaction : The compound interacts with specific enzymes and proteins, potentially influencing metabolic pathways. It has been suggested that it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects.
- CNS Activity : Some morpholine-containing compounds are known to exhibit central nervous system (CNS) activity. This aspect warrants further investigation to explore its potential neuropharmacological applications.
The mechanism of action of this compound involves its binding to molecular targets such as enzymes and receptors. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its observed biological effects. For example, it may inhibit bacterial topoisomerases, which are essential for bacterial DNA replication .
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | Amino group instead of cyanomethyl | Potentially different antimicrobial properties |
Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Hydroxymethyl group | May exhibit different solubility and reactivity |
Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate | Methoxymethyl group | Unique interactions with polar solvents |
This comparison highlights the unique aspects of this compound while also illustrating how slight modifications can lead to different properties and activities.
Case Studies
Several studies have focused on the biological effects of this compound:
- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various morpholine derivatives against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, showing that this compound exhibited significant activity with minimal inhibitory concentrations (MICs) ranging from <0.03125–0.25 μg/mL .
- Enzyme Inhibition Studies : Research involving enzyme assays demonstrated that this compound could inhibit bacterial topoisomerases effectively, suggesting its potential as a lead compound in developing new antibiotics .
Properties
IUPAC Name |
tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRDWLLTRDAEFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634976 | |
Record name | tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259180-69-3 | |
Record name | tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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